An In-depth Technical Guide to 6-Nitroisoquinoline: Chemical Properties and Structure
An In-depth Technical Guide to 6-Nitroisoquinoline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with significant biological activity.[1][2] The introduction of a nitro group onto the isoquinoline ring system profoundly influences its electronic properties, reactivity, and potential as a precursor for a diverse array of functionalized molecules. This guide provides a comprehensive technical overview of the chemical properties and structure of 6-nitroisoquinoline, a less-studied isomer compared to its 5- and 8-nitro counterparts.
This document will delve into the known and predicted characteristics of 6-nitroisoquinoline, offering insights into its synthesis, reactivity, and potential applications in drug discovery. Given the limited direct experimental data for this specific isomer, this guide will leverage data from closely related analogues, such as 5-nitroisoquinoline and 6-nitroquinoline, to provide a well-rounded and practical resource for researchers.
Molecular Structure and Physicochemical Properties
6-Nitroisoquinoline is an aromatic heterocyclic compound with the molecular formula C₉H₆N₂O₂.[3] The structure consists of a benzene ring fused to a pyridine ring, with a nitro group substituted at the C6 position of the bicyclic system.
Core Structure
The presence of the electron-withdrawing nitro group at the 6-position significantly modulates the electron density of the isoquinoline ring system. This has a pronounced effect on the molecule's reactivity, particularly towards nucleophilic and electrophilic reagents. The nitrogen atom in the isoquinoline ring imparts a degree of basicity to the molecule.
Caption: 2D structure of 6-Nitroisoquinoline.
Physicochemical Data
While specific experimental data for 6-nitroisoquinoline is scarce, the following table summarizes its known and predicted properties. For comparison, data for the more extensively studied 5-nitroisoquinoline is also provided.
| Property | 6-Nitroisoquinoline | 5-Nitroisoquinoline |
| Molecular Formula | C₉H₆N₂O₂ | C₉H₆N₂O₂[4][5] |
| Molecular Weight | 174.16 g/mol [3] | 174.16 g/mol [4][5] |
| CAS Number | 70538-57-7[3] | 607-32-9[4][5] |
| Appearance | Predicted: Light yellow to amber crystalline powder | Light yellow to amber crystalline powder[4] |
| Melting Point | Data not available | 106-109 °C[4][6] |
| Boiling Point | Data not available | 305.12 °C (rough estimate)[6] |
| Solubility | Predicted to be soluble in organic solvents like ethanol, ether, and chloroform. | Soluble in organic solvents. |
| pKa | Data not available | 3.55 ± 0.13 (Predicted)[6] |
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum of 6-nitroisoquinoline is expected to show distinct signals for the six aromatic protons. The electron-withdrawing nature of the nitro group will cause a downfield shift of the protons on the same ring. The protons on the pyridine ring will also be influenced.
-
Predicted Chemical Shifts (δ, ppm): Based on related structures, the protons are expected in the range of 7.5-9.5 ppm. The proton at C1, being adjacent to the nitrogen, is anticipated to be the most deshielded.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display nine signals corresponding to the nine carbon atoms. The carbon atom attached to the nitro group (C6) will be significantly influenced, and its chemical shift will be a key diagnostic feature.
Infrared (IR) Spectroscopy
The IR spectrum of 6-nitroisoquinoline will be characterized by strong absorption bands corresponding to the nitro group.
-
Characteristic Absorptions (cm⁻¹):
-
~1520-1560 cm⁻¹: Asymmetric N-O stretching of the nitro group.
-
~1340-1380 cm⁻¹: Symmetric N-O stretching of the nitro group.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
Mass Spectrometry
The mass spectrum of 6-nitroisoquinoline is expected to show a prominent molecular ion peak (M⁺) at m/z 174, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and subsequent ring fragmentation.
Synthesis of 6-Nitroisoquinoline
The primary route for the synthesis of 6-nitroisoquinoline is through the electrophilic nitration of isoquinoline. This reaction typically yields a mixture of isomers, with the 5- and 8-nitro isomers being the major products. The 6-nitro isomer is generally formed as a minor product, and its isolation requires careful chromatographic separation.
Electrophilic Nitration of Isoquinoline
The nitration of isoquinoline is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The strongly acidic conditions protonate the nitrogen atom of the isoquinoline, directing the electrophilic attack to the benzene ring.
Caption: General workflow for the synthesis of 6-Nitroisoquinoline.
Experimental Protocol (Adapted from the synthesis of 5-Nitroisoquinoline)
Disclaimer: This is a generalized protocol and should be optimized for the specific isolation of 6-nitroisoquinoline. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Addition of Isoquinoline: Slowly add isoquinoline to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
Nitration: Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the mixture at a controlled temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) while cooling.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of nitroisoquinoline isomers, can be purified by column chromatography on silica gel to isolate the 6-nitroisoquinoline isomer.
Chemical Reactivity
The reactivity of 6-nitroisoquinoline is governed by the interplay of the electron-deficient pyridine ring and the electron-withdrawing nitro group on the benzene ring.
Reduction of the Nitro Group
The most common and synthetically useful reaction of 6-nitroisoquinoline is the reduction of the nitro group to an amino group, yielding 6-aminoisoquinoline. This transformation is a key step in the synthesis of many biologically active molecules, as the amino group can be readily functionalized.[7]
-
Catalytic Hydrogenation: This is a clean and efficient method for the reduction of the nitro group.
-
Catalysts: Palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are commonly used.
-
Solvents: Ethanol, methanol, or ethyl acetate are suitable solvents.
-
Conditions: The reaction is typically carried out under a hydrogen atmosphere at room temperature and atmospheric or slightly elevated pressure.
-
Caption: Reduction of 6-Nitroisoquinoline to 6-Aminoisoquinoline.
Nucleophilic Aromatic Substitution (SₙAr)
The presence of the strongly electron-withdrawing nitro group activates the isoquinoline ring system towards nucleophilic aromatic substitution. Nucleophilic attack is favored at positions ortho and para to the nitro group that are also activated by the ring nitrogen. A study on the amidation of 5-nitroisoquinoline has shown that nucleophilic attack can occur at the C6 and C8 positions.[8][9] For 6-nitroisoquinoline, nucleophilic attack would be predicted at the C5 and C7 positions.
Applications in Drug Discovery
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] 6-Aminoisoquinoline, derived from the reduction of 6-nitroisoquinoline, is a valuable intermediate for the synthesis of kinase inhibitors and other therapeutic agents.[7] The amino group serves as a handle for the introduction of various side chains and functional groups to modulate the pharmacological properties of the final compounds.
Safety and Handling
Specific safety data for 6-nitroisoquinoline is not available. However, based on the data for 5-nitroisoquinoline and 6-nitroquinoline, it should be handled with care.[5][10]
-
Potential Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
-
Suspected of causing cancer.
-
-
Recommended Precautions:
-
Handle in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Conclusion
6-Nitroisoquinoline, while not as extensively studied as its isomers, represents a valuable building block in organic synthesis and medicinal chemistry. Its synthesis via the nitration of isoquinoline, though challenging in terms of isomer separation, provides access to a versatile precursor. The reactivity of 6-nitroisoquinoline, particularly the reduction of the nitro group and its susceptibility to nucleophilic aromatic substitution, opens avenues for the creation of diverse libraries of functionalized isoquinoline derivatives. As the demand for novel therapeutic agents continues to grow, the exploration of less common isomers like 6-nitroisoquinoline may lead to the discovery of new and potent drug candidates. Further research into the specific properties and reactivity of this compound is warranted to fully unlock its synthetic potential.
References
-
PubChem. (n.d.). 5-Nitroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 6-Nitroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 8-Nitroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 6-Nitro-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Molecules. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
-
PubMed Central. (n.d.). 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (n.d.). Hypoxia-Selective Antitumor Agents. 15. Modification of Rate of Nitroreduction and Extent of Lysosomal Uptake by Polysubstitution of 4-(Alkylamino)-5-nitroquinoline Bioreductive Drugs. Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate. Retrieved from [Link]
-
MDPI. (n.d.). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. Retrieved from [Link]
-
PubMed. (n.d.). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved from [Link]
-
Bentham Science. (n.d.). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective SN Alkylamination of 3(5,6,7,8)‐Nitroquinoline and 5‐Nitroisoquinoline in an Aqueous Medium. Retrieved from [Link]
-
PubMed Central. (n.d.). Interaction of 6-Thioguanine with Aluminum Metal–Organic Framework Assisted by Mechano-Chemistry, In Vitro Delayed Drug Release, and Time-Dependent Toxicity to Leukemia Cells. National Center for Biotechnology Information. Retrieved from [Link]
-
Preprints.org. (n.d.). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
-
UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. 6-Nitroisoquinoline | C9H6N2O2 | CID 11309808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-ニトロイソキノリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Nitroisoquinoline CAS#: 607-32-9 [m.chemicalbook.com]
- 7. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]
- 8. SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. echemi.com [echemi.com]
